9-Chloro-5,5-dimethyl-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
8-CL-4,4-DI-ME-2-THIOPHEN-2-YL-1,9B-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE is a complex organic compound with the molecular formula C16H15ClN2OS This compound is known for its unique structural features, which include a combination of thiophene and naphthalene rings, as well as the presence of chlorine and oxygen atoms
Preparation Methods
The synthesis of 8-CL-4,4-DI-ME-2-THIOPHEN-2-YL-1,9B-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE involves multiple steps. One common synthetic route includes the following steps:
Formation of the thiophene ring: This step involves the reaction of appropriate starting materials under specific conditions to form the thiophene ring.
Introduction of the chlorine atom: Chlorination is carried out using reagents such as thionyl chloride or phosphorus pentachloride.
Cyclization: The cyclization process involves the formation of the naphthalene ring system, which is achieved through a series of condensation reactions.
Final assembly: The final step involves the coupling of the thiophene and naphthalene rings to form the desired compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
8-CL-4,4-DI-ME-2-THIOPHEN-2-YL-1,9B-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions, such as halogenation or alkylation, can be performed using appropriate reagents and conditions to introduce new functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-CL-4,4-DI-ME-2-THIOPHEN-2-YL-1,9B-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 8-CL-4,4-DI-ME-2-THIOPHEN-2-YL-1,9B-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
8-CL-4,4-DI-ME-2-THIOPHEN-2-YL-1,9B-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE can be compared with other similar compounds, such as:
8-CL-2,4-DI-THIOPHEN-2-YL-1,9B-DIHYDRO-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE: This compound has a similar structure but differs in the position of the thiophene rings.
8-CL-4-THIOPHEN-2-YL-2-P-TOLYL-1,9B-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE: This compound includes a p-tolyl group instead of a methyl group.
8-CL-4-PH-2-THIOPHEN-2-YL-1,9B-DIHYDRO-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE: This compound features a phenyl group in place of one of the thiophene rings.
These similar compounds highlight the versatility and potential for modification of the core structure, allowing for the exploration of a wide range of chemical and biological properties.
Properties
Molecular Formula |
C16H15ClN2OS |
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Molecular Weight |
318.8 g/mol |
IUPAC Name |
9-chloro-5,5-dimethyl-2-thiophen-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C16H15ClN2OS/c1-16(2)19-13(9-12(18-19)15-4-3-7-21-15)11-8-10(17)5-6-14(11)20-16/h3-8,13H,9H2,1-2H3 |
InChI Key |
IGEPFVIIEVJVSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N2C(CC(=N2)C3=CC=CS3)C4=C(O1)C=CC(=C4)Cl)C |
Origin of Product |
United States |
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